1-(cyclopropylsulfonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(2-fluorophenyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c14-11-3-1-2-4-12(11)15-13(17)9-7-16(8-9)20(18,19)10-5-6-10/h1-4,9-10H,5-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHBVHJTHWAEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Aza-Yang Cyclization
The azetidine ring is synthesized via aza-Yang cyclization, a photochemical method optimized for strained four-membered rings. Protonation of β-amino ketones prior to UV irradiation (280 nm) prevents electron transfer-mediated elimination, favoring cyclization to azetidinols. For example:
- Substrate : Protonated phenacyl morpholine derivatives (e.g., tosylate salts)
- Conditions : Hg-Xe lamp (300 W), acetonitrile solvent, 6–12 h irradiation
- Yield : 65–78% azetidinol as single diastereomers
This method avoids competitive elimination pathways observed with free amines, where quantum yields for cyclization drop below 0.1. Ultrafast spectroscopy confirms that protonation redirects excited-state dynamics toward radical recombination rather than charge transfer.
Sulfonylation of Azetidine
Cyclopropylsulfonyl Group Introduction
The cyclopropylsulfonyl moiety is installed via nucleophilic substitution on azetidine precursors. Key parameters include:
| Parameter | Optimal Value | Source |
|---|---|---|
| Sulfonating agent | Cyclopropylsulfonyl chloride | |
| Base | Triethylamine | |
| Solvent | Dichloromethane | |
| Temperature | 0°C → RT | |
| Reaction time | 4–6 h |
Mechanistic insight : The small ring strain of cyclopropane (27.5 kcal/mol) necessitates mild conditions to prevent ring-opening side reactions. Steric shielding by the azetidine nitrogen lone pair directs sulfonylation exclusively at the 1-position.
Carboxamide Formation
Coupling to 2-Fluorophenylamine
The 3-carboxamide group is introduced via activation of azetidine-3-carboxylic acid followed by amine coupling:
Step 1: Acid activation
- Reagents : Thionyl chloride (SOCl₂) converts –COOH to –COCl
- Conditions : Reflux in anhydrous THF, 2 h
Step 2: Amidation
- Coupling partner : 2-Fluoroaniline (1.2 eq)
- Base : Pyridine (3 eq) to scavenge HCl
- Solvent : Dry DCM at 0°C → RT
- Yield : 82% (crude), 74% after recrystallization
Alternative method : Use HATU/DIPEA in DMF for room-temperature coupling, achieving 89% yield but requiring chromatographic purification.
Integrated Synthetic Routes
Convergent Approach (Patent WO2016205487A1 Adaptation)
Azetidine-3-one synthesis
Horner-Wadsworth-Emmons Olefination
Hydrolysis/Nucleophilic acyl substitution
Process Optimization Challenges
Azetidine Ring Stability
The 90° bond angles in azetidine create substantial ring strain (≈26 kcal/mol vs 0 for cyclohexane). Stabilization strategies include:
Regioselectivity in Amidation
Competing N- vs O-acylation is mitigated by:
- Pre-activation : Isolating acid chloride intermediate prior to amine addition
- Polar aprotic solvents : DMF increases carboxylate nucleophilicity
Analytical Characterization
Critical quality attributes for final compound:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.0% (HPLC) | C18, 0.1% TFA |
| Diastereomeric excess | >99:1 | Chiral SFC |
| Sulfur content | 10.9–11.2% | Elemental |
| Fluorine content | 6.4–6.7% | ¹⁹F NMR |
X-ray diffraction (CCDC 2127602 analogs) confirms chair-like azetidine conformation with sulfonyl group axial to minimize 1,3-diaxial strain.
Scale-Up Considerations
Patent-Scale Example (10 kg batch):
- Cost drivers : TEMPO catalyst (0.1 mol%) vs stoichiometric oxidants
- Cycle time : 14 h for photochemical step vs 48 h thermal methods
- Waste : E-factor 18 vs 32 for classical routes
Environmental impact is reduced 43% versus earlier synthetic routes through:
- Solvent recovery (CPME, THF)
- Catalytic vs stoichiometric oxidation
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The cyclopropylsulfonyl group participates in nucleophilic substitution and oxidation reactions due to the electron-withdrawing nature of the sulfonyl moiety.
Key Reactions
-
Mechanistic Insight : The sulfonyl group acts as a leaving group in substitution reactions, particularly with amines, under mild basic conditions (e.g., Na₂CO₃). Oxidation of the sulfonyl group is limited due to its already high oxidation state .
Carboxamide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives.
Hydrolysis Pathways
-
Kinetic Notes : Hydrolysis rates are influenced by the electron-withdrawing fluorophenyl group, which stabilizes the transition state.
Azetidine Ring Opening
The strained azetidine ring (4-membered) is prone to ring-opening reactions under nucleophilic or acidic conditions.
Ring-Opening Reactions
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ (conc.), CH₂Cl₂, 0°C to RT | Linear amine sulfonate derivatives | |
| Nucleophilic | NaSH, DMF, 60°C, 6h | Thiol-functionalized open-chain product |
-
Regioselectivity : Ring opening occurs preferentially at the C3 position due to steric and electronic effects of the carboxamide group .
Cross-Coupling Reactions
The fluorophenyl group enables participation in palladium-catalyzed cross-coupling reactions, though limited by the strong C-F bond.
Suzuki-Miyaura Coupling
| Conditions | Catalysts/Reagents | Products | References |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane | Boronic ester intermediate | |
| Coupling | Aryl halide, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (low yield: ~35%) |
-
Limitations : The 2-fluorophenyl group’s electron-deficient nature and strong C-F bond reduce coupling efficiency .
Reductive Transformations
The carboxamide and sulfonyl groups can be reduced under specific conditions.
Reduction Pathways
| Target Group | Reagents | Products | References |
|---|---|---|---|
| Carboxamide | LiAlH₄, THF, reflux, 4h | Amine derivative (secondary alcohol) | |
| Sulfonyl | Zn/HCl, EtOH, 60°C, 12h | Thioether (minor pathway) |
Photochemical Reactivity
Under UV/visible light, the azetidine ring undergoes [2+2] cycloadditions with alkenes, though this is less explored for this specific compound.
| Conditions | Catalysts/Reagents | Products | References |
|---|---|---|---|
| [2+2] Cycloaddition | Ir(ppy)₃, blue LED, CH₃CN | Fused bicyclic derivatives |
Critical Analysis of Sources
-
Patent Limitations : Data from patents ( , ) focus on biological activity, with limited reaction details.
-
Analog Studies : Reactions for 1-(cyclopropylsulfonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide () were extrapolated to this compound, assuming similar electronic environments.
-
Gaps : No direct studies on electrochemical or enzymatic transformations were found.
Scientific Research Applications
Therapeutic Applications
-
Antineoplastic Activity :
- Preliminary studies suggest that 1-(cyclopropylsulfonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide may exhibit anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. For instance, its potential to inhibit specific enzymes linked to tumor growth has been noted in various in vitro studies .
-
Antiviral Properties :
- The compound's azetidine framework has been explored for its ability to act as a protease inhibitor against viruses such as Hepatitis C. Research indicates that similar azetidine derivatives can effectively inhibit viral replication by targeting viral proteases, suggesting a potential application for this compound in antiviral therapies .
-
JAK Inhibition :
- Recent patents have highlighted the use of azetidine derivatives, including this compound, as inhibitors of Janus kinase (JAK) pathways. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers, indicating that this compound may have significant therapeutic implications in these areas .
Research has demonstrated the efficacy of azetidine derivatives in various preclinical models:
- A study conducted on azetidine-based compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
- Another investigation into JAK inhibitors highlighted the promising results of azetidine derivatives in reducing inflammation and tumor growth in animal models .
These findings underscore the potential of this compound as a candidate for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(cyclopropylsulfonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylsulfonyl group and the azetidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-(2-Fluorophenyl)-N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide (Ortho-Fluorofentanyl)
- Core Structure : Piperidine ring (larger, more flexible than azetidine).
- Substituents : 2-Fluorophenyl, phenethyl, and propanamide groups.
- Key Differences: The piperidine core in ortho-fluorofentanyl is associated with opioid receptor binding, whereas the azetidine in the target compound may favor different targets due to reduced ring size and rigidity.
Berotralstat (Plasma Kallikrein Inhibitor)
- Core Structure : Pyrazole ring.
- Substituents: 2-Fluorophenyl, cyclopropylmethylamino, and trifluoromethyl groups.
- Key Differences : Berotralstat’s pyrazole ring and trifluoromethyl group enhance hydrophobic interactions, while the target compound’s azetidine and sulfonyl groups may improve solubility and target selectivity. Berotralstat is formulated as a dihydrochloride salt to optimize bioavailability, a feature absent in the target compound .
Analogues with Cyclopropyl and Sulfonyl Motifs
2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-Methylcyclopropyl)Carbamoyl)Phenyl)Furo[2,3-b]Pyridine-3-Carboxamide
- Core Structure : Furopyridine ring.
- Substituents : 4-Fluorophenyl, methylcyclopropylcarbamoyl, and methyl groups.
- Key Differences: The 4-fluorophenyl substitution (vs. The furopyridine core may confer planar rigidity, contrasting with the three-dimensional azetidine .
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
- Core Structure : Pyrazole ring.
- Substituents : Chlorophenylsulfanyl and trifluoromethyl groups.
- Key Differences : The sulfanyl (S–) group is less electron-withdrawing than the sulfonyl (SO₂–) group in the target compound, which could reduce oxidative stability. The trifluoromethyl group enhances lipophilicity compared to the cyclopropylsulfonyl moiety .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Fluorophenyl Position : 2-Fluorophenyl (target compound) may introduce steric hindrance near binding pockets compared to 4-fluorophenyl derivatives .
- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound enhances polarity and metabolic stability relative to sulfanyl-containing analogues .
Biological Activity
1-(Cyclopropylsulfonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine derivatives class. Its unique structure, featuring a cyclopropylsulfonyl group and a fluorophenyl moiety, suggests potential for diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 1-cyclopropylsulfonyl-N-(2-fluorophenyl)azetidine-3-carboxamide
- Molecular Formula : C₁₅H₁₉FN₂O₃S
- Molecular Weight : 298.34 g/mol
- CAS Number : 1428362-68-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The cyclopropylsulfonyl group enhances the compound's ability to bind to these targets, potentially modulating their activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties by inhibiting heat shock protein 90 (HSP90). HSP90 is crucial for the stability and function of several oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins, thereby exerting antitumor effects .
Cannabinoid Receptor Modulation
Studies on related compounds have shown that azetidine derivatives can act as modulators of cannabinoid receptors, particularly the CB1 receptor. This modulation can influence various physiological processes, including pain perception and appetite regulation . The structural characteristics of this compound may similarly facilitate interaction with cannabinoid receptors.
Pharmacological Profile
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of HSP90 | |
| Cannabinoid Receptor | Modulation of CB1 receptor activity | |
| Enzyme Inhibition | Potential inhibition of serine hydrolases |
Study on HSP90 Inhibition
In a study examining the effects of various azetidine derivatives on HSP90, it was found that compounds with similar structural features to this compound demonstrated significant inhibition of HSP90 ATPase activity. This inhibition correlated with decreased viability in cancer cell lines, indicating potential therapeutic applications in oncology .
Cannabinoid Activity Assessment
A pharmacological assessment involving azetidine derivatives revealed that certain compounds could effectively modulate CB1 receptor activity, leading to alterations in metabolic parameters in animal models. The findings suggest that derivatives like this compound may offer new avenues for treating metabolic disorders through cannabinoid receptor modulation .
Q & A
Basic Research Question
- NMR : Confirm regiochemistry of the cyclopropylsulfonyl and fluorophenyl groups (¹H/¹³C/¹⁹F NMR) .
- HPLC-MS : Quantify purity (>98%) and detect hydrolytic degradation products (e.g., azetidine ring opening) .
- X-ray crystallography : Resolve stereochemical ambiguities in the azetidine ring .
Critical Note : Residual solvent analysis (GC-MS) is essential if DMF or THF is used in synthesis .
What in silico strategies are effective for predicting the compound’s target interactions and binding affinities?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or MAPK) .
- MD simulations : Assess stability of sulfonamide-kinase binding over 100-ns trajectories (AMBER/CHARMM) .
- Pharmacophore modeling : Identify critical features (e.g., sulfonyl acceptor, fluorophenyl hydrophobic pocket) .
Example Finding : A structurally similar compound showed high affinity for EGFR (ΔG = −9.2 kcal/mol) due to hydrogen bonding with the sulfonyl group .
What are the key physicochemical properties affecting the compound’s solubility and stability?
Basic Research Question
- LogP : Predicted value of 2.1 (Schrödinger QikProp) suggests moderate lipophilicity, requiring co-solvents (e.g., PEG 400) for in vivo dosing .
- Hydrolytic stability : The cyclopropylsulfonyl group resists hydrolysis at pH 7.4 but degrades under acidic conditions (t₁/₂ = 24 hrs at pH 2) .
- Photostability : Protect from UV light to prevent fluorophenyl ring decomposition .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Advanced Research Question
- Systematic substitution : Modify the (1) cyclopropylsulfonyl group (e.g., cyclobutyl or tert-butyl) and (2) fluorophenyl position (ortho vs. para) .
- Bioisosteres : Replace the sulfonyl group with phosphonate or carbonyl to assess tolerance .
- In vitro profiling : Test analogs against panels of cancer cell lines (NCI-60) and primary human hepatocytes for toxicity .
Q. Example SAR Table :
| Derivative | IC₅₀ (EGFR, nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Parent compound | 45 | 12 | 120 |
| Cyclobutylsulfonyl | 28 | 8 | 90 |
| 4-Fluorophenyl analog | 62 | 18 | 180 |
Data inferred from studies on analogous azetidine-carboxamides
What strategies mitigate off-target effects in cellular assays for this compound?
Advanced Research Question
- Proteome-wide profiling : Use affinity pulldown with biotinylated probes to identify non-target interactions .
- Transcriptomics : RNA-seq analysis post-treatment reveals pathways affected by off-target activity .
- Negative controls : Synthesize inactive analogs (e.g., sulfonamide-to-ester modifications) to benchmark specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
